4-Amino-3-iodo-5-nitrobenzoic acid

Overview

Description

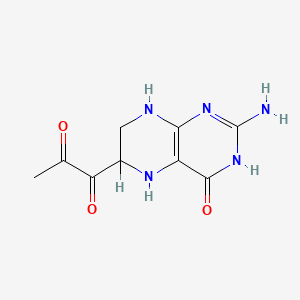

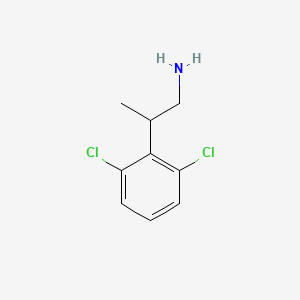

4-Amino-3-iodo-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5IN2O4 . It is a pale-yellow to yellow-brown solid . It is used in various scientific research applications, including as a substrate for enzymatic reactions .

Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, has been reported as a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Molecular Structure Analysis

The molecular structure of 4-Amino-3-iodo-5-nitrobenzoic acid can be represented by the InChI code: 1S/C7H5IN2O4/c8-5-2-3 (10 (13)14)1-4 (6 (5)9)7 (11)12/h1-2H,9H2, (H,11,12) .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical form of 4-Amino-3-iodo-5-nitrobenzoic acid is a pale-yellow to yellow-brown solid . The specific infrared absorption regions, ranges, and intensities of 4-A3NBA-P were thoroughly analyzed through FTIR spectroscopy .Scientific Research Applications

Synthesis and Chemistry

4-Amino-3-iodo-5-nitrobenzoic acid is involved in various chemical synthesis processes. For instance, it's used in the synthesis of amides derived from nitroxynil and disophenol, although these specific products were found not effective against Fasciola hepatica infections (Broughton, Davis, & Wright, 1970). Additionally, it plays a role in crystal engineering, where molecular tapes are formed through interactions such as hydrogen bonds and halogen bonds in complexes involving related compounds (Saha, Nangia, & Jaskólski, 2005). The synthesis of derivatives like 4-amino-3-nitrobenzoic acid methyl ester also demonstrates its relevance in educational experiments for introductory organic chemistry courses, highlighting its utility in demonstrating basic chemical reactions (Kam, Levonis, & Schweiker, 2020).

Molecular and Structural Studies

Structural studies of related compounds, such as 4-nitrobenzoic acid, provide insight into molecular interactions and crystal formation. For instance, the crystal structure of 4-nitrobenzoic acid reveals how molecules are linked by hydrogen bonds, forming two-dimensional networks (Quah, Jebas, & Fun, 2008). Similarly, the synthesis of 3-aminobenzoic acid, a related compound, has diverse applications in organic chemistry and is an important raw material in the synthesis of various products (Yin Qun, 2010).

Potential in Drug Synthesis

In pharmaceutical research, derivatives of 4-amino-3-iodo-5-nitrobenzoic acid are used in the synthesis of drugs. An example is the synthesis of Iniparib, a poly-ADP-ribose polymerase inhibitor, which involves the use of 4-iodo-3-nitrobenzoic acid, a related compound (Ruimei, 2012). This indicates the potential of 4-amino-3-iodo-5-nitrobenzoic acid and its derivatives in drug development processes.

Environmental and Microbial Studies

In environmental science, the study of the transformation of nitroaromatic compounds in sewage effluent, which includes compounds similar to 4-amino-3-iodo-5-nitrobenzoic acid, is significant. This research helps in understanding the persistence and potential toxicity of nitroaromatic compounds in environmental contexts (Hallas & Alexander, 1983).

Radiosensitizing Agents

In medical research, derivatives of nitroimidazole, which share structural similarities with 4-amino-3-iodo-5-nitrobenzoic acid, have been synthesized and tested as potential radiosensitizing agents. These agents show promise in selectively sensitizing hypoxic cells to radiation, indicating potential applications in cancer therapy (Gupta et al., 1985).

Analytical Chemistry

The compound and its derivatives are also used in analytical chemistry. For example, the study of solute transfer into 2-ethoxyethanol using various benzoic acid derivatives, including nitrobenzoic acids, provides insights into the properties of these compounds in different solvents (Hart et al., 2015).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

properties

IUPAC Name |

4-amino-3-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRSGHWRGHVTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-iodo-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298156.png)

![[4-(3-Methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B3298178.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298191.png)

![4,7,8-Trimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298197.png)

![2-nitro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298200.png)

![3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298206.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)